Home > Products > Screening Compounds P16847 > N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE -

N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE

Catalog Number: EVT-3617952
CAS Number:
Molecular Formula: C24H19N3O2S
Molecular Weight: 413.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

-Amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile

Compound Description: 2-Amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile is a key starting material used in the synthesis of various heterocyclic compounds. It can react with substituted benzylidenemalononitriles to form 4-amino-2-(1-cyano-2-arylvinyl)benzothieno[2,3-d]pyrimidine derivatives, which exist as (E,Z)-mixtures. Additionally, it reacts with aroyl phenyl acetylenes through Michael addition, resulting in the formation of enamino-ketones.

Relevance: This compound shares the core tetrahydrobenzothiophene-3-carbonitrile structure with N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide. The primary difference lies in the substituent at the 2-position: an amino group in this compound versus a quinolinecarboxamide group in the target compound. Both compounds demonstrate the potential of this core structure for building diverse heterocycles with potential biological activity.

N-(3-Cyano-4,5,6,7-tetrahydrobenzothien-2-yl)acetamide

Compound Description: N-(3-cyano-4,5,6,7-tetrahydrobenzothien-2-yl)acetamide (1b) is a product formed during the attempted acetylation of aminobenzothienopyrimidines. This reaction leads to the degradation of the pyrimidine ring and the formation of the acetamide derivative.

Relevance: This compound is closely related to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide, as they both share the core N-(3-cyano-4,5,6,7-tetrahydrobenzothien-2-yl) structure. The key difference lies in the substituent on the nitrogen atom: an acetyl group in this compound compared to a more complex quinolinecarboxamide group in the target compound. This relationship highlights how modifications at the 2-position nitrogen can significantly alter the chemical properties and reactivity of the tetrahydrobenzothiophene scaffold.

N-[3-Cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-ethylbutamide

Compound Description: N-[3-Cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-ethylbutamide is identified as a glucagon receptor antagonist. These antagonists are investigated for their potential in reducing hyperglycemia associated with exogenous glucagon administration, especially in diabetic subjects.

Relevance: This compound shares the core 3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl structure with N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide. Both feature a substituted amide on the 2-position nitrogen. This emphasizes the potential for using the tetrahydrobenzothiophene scaffold, particularly with a 3-cyano group, to develop molecules with diverse biological activities.

N-[3-[6-[4-[(2R)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (GDC-0834)

Compound Description: GDC-0834 is a drug candidate investigated for its unique amide hydrolysis mediated by aldehyde oxidase. This metabolic pathway led to high clearance of the drug, posing challenges for its optimization.

Relevance: GDC-0834 highlights the importance of the 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide core structure. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide also features this core, though with a cyano group at the 3-position instead of the complex substituted phenyl group in GDC-0834. Studying the metabolic properties of similar compounds provides valuable insights into potential challenges and opportunities for drug development.

2-(((5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (HBT1)

Compound Description: HBT1 is a novel α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor potentiator. Unlike other AMPA-R potentiators, HBT1 exhibits low agonistic effects, avoiding the bell-shaped response in in vitro brain-derived neurotrophic factor (BDNF) production. This property makes HBT1 a promising therapeutic drug candidate for neuropsychiatric and neurologic disorders.

Relevance: HBT1 shares the core 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide structure with N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide. This structural similarity suggests potential shared binding properties or pharmacological activities within this chemical class.

Properties

Product Name

N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

Molecular Formula

C24H19N3O2S

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C24H19N3O2S/c1-14-10-11-21(29-14)20-12-17(15-6-2-4-8-19(15)26-20)23(28)27-24-18(13-25)16-7-3-5-9-22(16)30-24/h2,4,6,8,10-12H,3,5,7,9H2,1H3,(H,27,28)

InChI Key

HFVRKYNCRKJYCJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C#N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.